N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine
Description
N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine is a synthetic phenethylamine derivative characterized by a 4-bromothiophene moiety linked via a methylene group to the nitrogen of an ethanamine backbone, which is further substituted with a 4-fluorophenyl group. This structure combines halogenated aromatic systems (bromine on thiophene, fluorine on benzene) with a flexible ethylamine chain, a feature common in psychoactive substances targeting serotonin receptors .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNS/c14-11-7-13(17-9-11)8-16-6-5-10-1-3-12(15)4-2-10/h1-4,7,9,16H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFHSHOTQHPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC(=CS2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine typically involves the following steps:
Formation of the Bromothiophene Intermediate: This can be achieved by bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The bromothiophene intermediate is then coupled with a suitable amine precursor, such as 2-(4-fluorophenyl)ethanamine, using a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for compounds like N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe (N-methoxybenzyl) series, such as 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine), shares key features with the target compound:
Key Differences :
- Aromatic Ring System : The thiophene in the target compound introduces sulfur into the aromatic system, altering electronic properties compared to the dimethoxy-substituted phenyl rings in NBOMes. This may reduce 5-HT2A receptor affinity, as methoxy groups in NBOMes are critical for high binding potency .
- Functional Groups: The absence of methoxy groups in the target compound likely diminishes its hallucinogenic potency, as these groups enhance receptor interaction in NBOMes .
Table 1: Structural and Functional Comparison
Thiophene-Containing Analogs
N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine () shares the 4-bromothiophene moiety but incorporates a piperazine group. The target compound’s simpler structure may prioritize lipophilicity and blood-brain barrier penetration over metal-binding activity .
Fluorophenyl-Substituted Phenethylamines
Compounds like N-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (CAS 355381-83-8) and N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)ethanamine () highlight the prevalence of the 4-fluorophenyl group in psychoactive substances. These analogs often target monoamine transporters (e.g., serotonin, dopamine) due to the fluorine’s electron-withdrawing effects, which enhance stability and receptor binding. However, the target compound’s thiophene ring may introduce steric hindrance or altered electronic profiles compared to benzodioxol or dimethoxybenzyl groups .
Halogenated Phenethylamines in Legal Contexts
The compound 25B-NBF (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine, ) is structurally closer to NBOMe derivatives but substitutes the methoxybenzyl group with a fluorophenylmethyl group. This modification retains high receptor affinity while introducing metabolic resistance. In contrast, the target compound’s thiophene system lacks the dimethoxy substitutions critical for NBOMe activity, suggesting lower potency but possibly distinct metabolic pathways .
Pharmacological and Toxicological Implications
- Receptor Interactions : The absence of methoxy groups in the target compound likely reduces 5-HT2A affinity compared to NBOMes, which exhibit Ki values <1 nM . However, the bromothiophene may engage in halogen bonding, a feature underexplored in phenethylamines.
- This contrasts with NBOMes, where methoxy groups slow degradation, prolonging effects but increasing toxicity risks .
- Toxicity: NBOMes are notorious for severe adverse effects (e.g., seizures, hyperthermia). The target compound’s structural differences may mitigate these risks, though bromine and fluorine could introduce unique toxicokinetic challenges .
Biological Activity
N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name: N-[(4-bromo-2-thienyl)methyl]-2-(4-fluorophenyl)ethanamine. Its molecular formula is , and it has a molecular weight of 284.17 g/mol. The structure includes a bromothiophene moiety and a fluorophenyl group, which are significant for its biological interactions.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 1039957-73-7 |
| Molecular Formula | CHBrFNS |
| Molecular Weight | 284.17 g/mol |
| InChI Key | BLDFZLWENTZEJL-UHFFFAOYSA-N |
Pharmacological Potential
- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promise in modulating immune responses in cancer treatment. Specifically, benzofurane and benzothiophene derivatives have been linked to reactivating the immune system against tumors, suggesting that this compound might possess similar anticancer properties through modulation of pathways involving PGE2 receptors (EP2 and EP4) .
- Neuropharmacological Effects : Compounds containing phenethylamine structures have been studied for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.
- Antimicrobial Properties : Some studies have indicated that thiophene derivatives exhibit antimicrobial activity, which could extend to this compound due to the presence of the bromothiophene moiety.
Study 1: Immune Modulation in Cancer
A study highlighted the role of similar thiophene derivatives in enhancing immune response against tumors by activating PGE2 receptors. The findings suggest that modifications to the thiophene ring can significantly affect biological activity, emphasizing the need for further exploration of this compound in this context .
Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of phenethylamines with serotonin receptors, revealing that specific substitutions could enhance binding affinity and efficacy. This study provides a framework for understanding how this compound may influence neurochemical pathways .
Data Table: Comparative Biological Activity of Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 1039957-73-7 | Potential anticancer, neuroactive |
| Benzofurane Derivative | Varies | Immune modulation |
| Thiophene Derivative | Varies | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
